

An In-depth Technical Guide to Methyl Ethenesulfonate

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Compound of Interest

Compound Name: *Methyl ethenesulfonate*

CAS No.: *1562-31-8*

Cat. No.: *B072348*

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Executive Summary

This technical guide provides a comprehensive overview of **methyl ethenesulfonate** (CAS Number: 1562-31-8), a reactive and versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and characteristic reactivity. Particular emphasis is placed on its role as a Michael acceptor and its applications in organic synthesis, including its potential as a building block in the pharmaceutical industry. This guide also details analytical characterization methods and critical safety and handling protocols, ensuring a thorough understanding for its practical application.

Nomenclature and CAS Number: A Point of Clarification

A critical first step in discussing any chemical entity is the precise definition of its identity to avoid ambiguity. The compound of interest, **methyl ethenesulfonate**, is unequivocally assigned the CAS Number 1562-31-8.

It is imperative to distinguish **methyl ethenesulfonate** from its saturated analog, methyl ethanesulfonate. The latter, possessing a fully saturated ethyl group, is registered under CAS Number 1912-28-3. The presence of the vinyl (ethenyl) group in **methyl ethenesulfonate** imparts unique reactivity, which is a central theme of this guide.

Synonyms for **Methyl Ethenesulfonate** include:

- Methyl vinyl sulfone
- Ethenesulfonic acid, methyl ester
- Methyl ethylenesulfonate

This guide will exclusively focus on the unsaturated compound, **methyl ethenesulfonate** (CAS 1562-31-8).

Physicochemical Properties

Methyl ethenesulfonate is a colorless liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below.

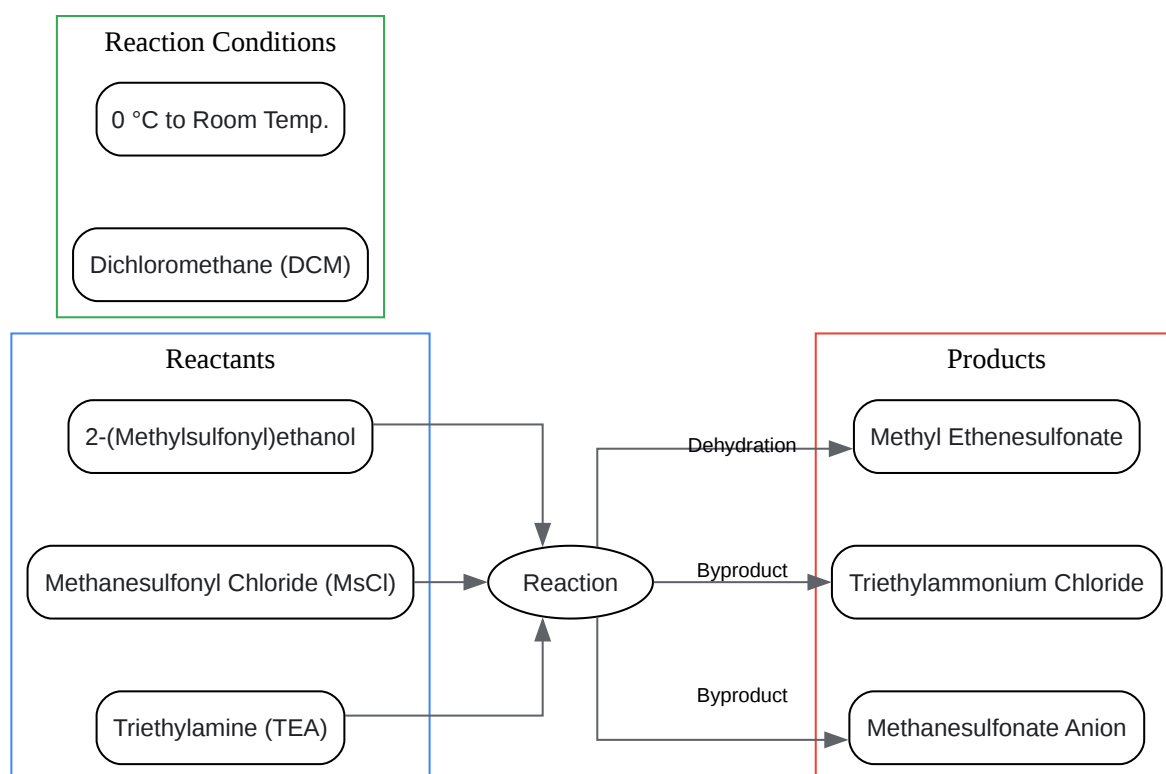
Property	Value	Reference(s)
CAS Number	1562-31-8	[1]
Molecular Formula	C ₃ H ₆ O ₃ S	[1]
Molecular Weight	122.14 g/mol	[1]
Boiling Point	84-85 °C (at 12 Torr)	[1]
Density (Predicted)	1.214 ± 0.06 g/cm ³	[1]
Appearance	Colorless liquid	[1]

Synthesis and Manufacturing

The synthesis of **methyl ethenesulfonate** is not as straightforward as a direct esterification between ethenesulfonic acid and methanol, as sulfonic acids and alcohols do not readily undergo this transformation.[2] Instead, indirect methods are typically employed. One

established method for the synthesis of vinyl sulfones is the pyrolysis of β -hydroxyethyl sulfones.[3] A more common laboratory-scale synthesis involves the dehydration of a precursor alcohol.

A plausible and documented synthetic route to **methyl ethenesulfonate** is the dehydration of 2-(methylsulfonyl)ethanol. This reaction can be achieved using a mesyl chloride and a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).



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General workflow for the synthesis of **methyl ethenesulfonate**.

Experimental Protocol: Synthesis of Methyl Ethenesulfonate via Dehydration

The following protocol is adapted from a general procedure for the synthesis of vinyl sulfones from β -hydroxy sulfones.^{[4][5][6]}

Materials:

- 2-(Methylsulfonyl)ethanol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- 2N Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- To a stirred solution of 2-(methylsulfonyl)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.1 equivalents).
- Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at 0 °C for 1.5 to 2 hours.
- Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer. Extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and 2N HCl.

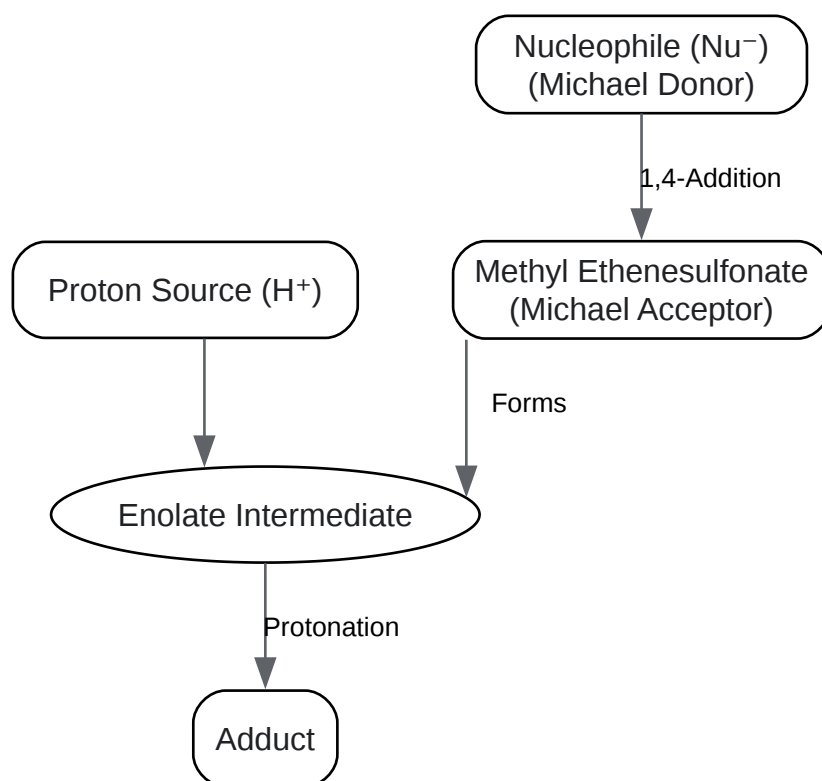
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification can be achieved via vacuum distillation.

Reactivity and Mechanistic Pathways

The defining characteristic of **methyl ethenesulfonate**'s reactivity is the presence of the electron-withdrawing sulfonate group in conjugation with the carbon-carbon double bond. This electronic arrangement polarizes the double bond, rendering the β -carbon electrophilic and highly susceptible to nucleophilic attack. This reactivity pattern is characteristic of a Michael acceptor.

The Michael Addition Reaction

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8][9] In this reaction, a nucleophile (the Michael donor) adds to the β -carbon of an α,β -unsaturated carbonyl or other electron-deficient alkene (the Michael acceptor).



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Mechanism of the Michael addition with **methyl ethenesulfonate**.

A wide range of nucleophiles can act as Michael donors in reactions with **methyl ethenesulfonate**, including:

- Enolates derived from ketones, esters, and malonates
- Amines
- Thiols
- Organocuprates

This reactivity makes **methyl ethenesulfonate** a valuable tool for introducing the -CH₂-CH₂-SO₂-OCH₃ fragment into a molecule, which can be a key structural motif in more complex targets.

Applications in Research and Industry

The versatile reactivity of **methyl ethenesulfonate** lends itself to several applications in both industrial and research settings.

- **Polymer Chemistry:** As a vinyl monomer, **methyl ethenesulfonate** can be polymerized to form polyvinylsulfonates.^{[1][10]} These polymers and their derivatives have applications as ion-exchange resins and in materials science.
- **Organic Synthesis Intermediate:** Its primary role is as a building block in organic synthesis. The ability to participate in Michael additions allows for the construction of complex molecular frameworks.^[1]
- **Pharmaceutical and Agrochemical Synthesis:** **Methyl ethenesulfonate** serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] While specific, publicly disclosed examples in late-stage drug synthesis are not abundant, its potential lies in the early-stage construction of core structures. The sulfonate group is a common functionality in many bioactive molecules. The formation of related methanesulfonate esters

is a known source of potential genotoxic impurities in drug substances, necessitating careful control and analysis during drug development.[11]

Analytical Characterization

The identity and purity of **methyl ethenesulfonate** are typically confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a key tool for identifying the vinyl and methyl groups. Based on reported data for methylsulfonylethene, the following chemical shifts can be expected:[4]

- Vinyl Protons: Three distinct signals in the range of δ 6.1-6.8 ppm. These protons will exhibit complex splitting patterns due to both geminal and cis/trans couplings.
 - One proton as a doublet of doublets (dd)
 - Two protons as doublets (d)
- Methyl Protons: A singlet at approximately δ 2.9-3.0 ppm.

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the two vinyl carbons and the methyl carbon. Expected chemical shifts are:

- Vinyl Carbons: In the range of δ 120-140 ppm.[12][13][14]
- Methyl Carbon: In the range of δ 40-50 ppm.

Other Analytical Techniques

- Infrared (IR) Spectroscopy: Will show characteristic absorptions for the S=O stretches (around 1350 and 1150 cm^{-1}), the C=C stretch (around 1620 cm^{-1}), and C-H bonds.
- Mass Spectrometry (MS): Will show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

Methyl ethenesulfonate is a reactive chemical and should be handled with appropriate safety precautions. It is considered a Michael-type genotoxin, with a reactivity profile similar to acrylamide.^[15]

Hazard Summary:

- Irritant: Causes irritation to the skin, eyes, and respiratory system.^[16]
- Genotoxicity: Considered a potential genotoxin due to its ability to alkylate biological macromolecules.^[15]
- Reactivity: Incompatible with strong oxidizing agents.^[16]

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

In case of exposure, follow standard first-aid procedures and seek medical attention.^[17]

Conclusion

Methyl ethenesulfonate (CAS 1562-31-8) is a valuable and highly reactive chemical intermediate with distinct properties conferred by its vinyl sulfonate functionality. Its primary utility lies in its role as a Michael acceptor in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While its direct application in late-stage drug synthesis is not extensively documented in public literature, its importance as a building block for creating complex molecular architectures is clear. A thorough understanding of its nomenclature, synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.

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